

Structural analysis of lanarkite versus its isostructural compound phoenicochroite

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Compound of Interest

Compound Name: *Lead(2+);oxolead;sulfate*

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A Comparative Structural Analysis of Lanarkite and Phoenicochroite

Lanarkite $[Pb_2(SO_4)O]$ and phoenicochroite $[Pb_2(CrO_4)O]$ are isostructural minerals, meaning they share the same crystal structure but differ in their chemical composition.^{[1][2]} This comparison guide provides a detailed structural analysis of these two monoclinic minerals, offering insights for researchers, scientists, and drug development professionals. The data presented is based on crystallographic studies, enabling a quantitative comparison of their structural parameters.

Crystallographic Data

Both lanarkite and phoenicochroite crystallize in the monoclinic system, belonging to the $C2/m$ space group.^{[3][4]} This shared symmetry is the basis for their isostructural nature. However, the substitution of the sulfate $(SO_4)^{2-}$ group in lanarkite with the larger chromate $(CrO_4)^{2-}$ group in phoenicochroite leads to noticeable differences in their unit cell parameters and volume.

Table 1: Unit Cell Parameters for Lanarkite and Phoenicochroite

Parameter	Lanarkite	Phoenicochroite
Crystal System	Monoclinic	Monoclinic
Space Group	C2/m	C2/m
a (Å)	13.769(5)	14.001(7)
b (Å)	5.698(3)	5.675(3)
c (Å)	7.079(2)	7.137(5)
β (°)	115.79	115.22
Unit Cell Volume (Å ³)	500.07	513.02

Data for Lanarkite sourced from Sahl K. (1970) and for Phoenicochroite from Williams S. A., et al. (1970).[\[3\]](#)[\[4\]](#)

The larger ionic radius of chromium compared to sulfur results in a larger unit cell volume for phoenicochroite.[\[3\]](#)[\[4\]](#)

Structural Details and Bond Distances

The crystal structures of lanarkite and phoenicochroite are characterized by layers of $[\text{Pb}_2\text{O}]^{2+}$ sheets interleaved with the tetrahedral sulfate or chromate groups. Within the $[\text{Pb}_2\text{O}]^{2+}$ sheets, there are two distinct lead (Pb) coordination environments.

Further refinement studies are required to provide a comprehensive table of all bond lengths and angles. However, the fundamental structural arrangement is known. The sulfur and chromium atoms are tetrahedrally coordinated to four oxygen atoms.

Experimental Protocols

The crystallographic data for both minerals were determined using single-crystal X-ray diffraction techniques.

Lanarkite Structure Determination

The crystal structure of synthetic lanarkite was refined by Sahl (1970).[\[3\]](#) The methodology involved:

- Sample: Synthetic $\text{Pb}_2(\text{SO}_4)\text{O}$ crystals.
- Technique: Single-crystal X-ray diffraction.
- Refinement: The structure was solved and refined to provide the unit cell dimensions and atomic positions.

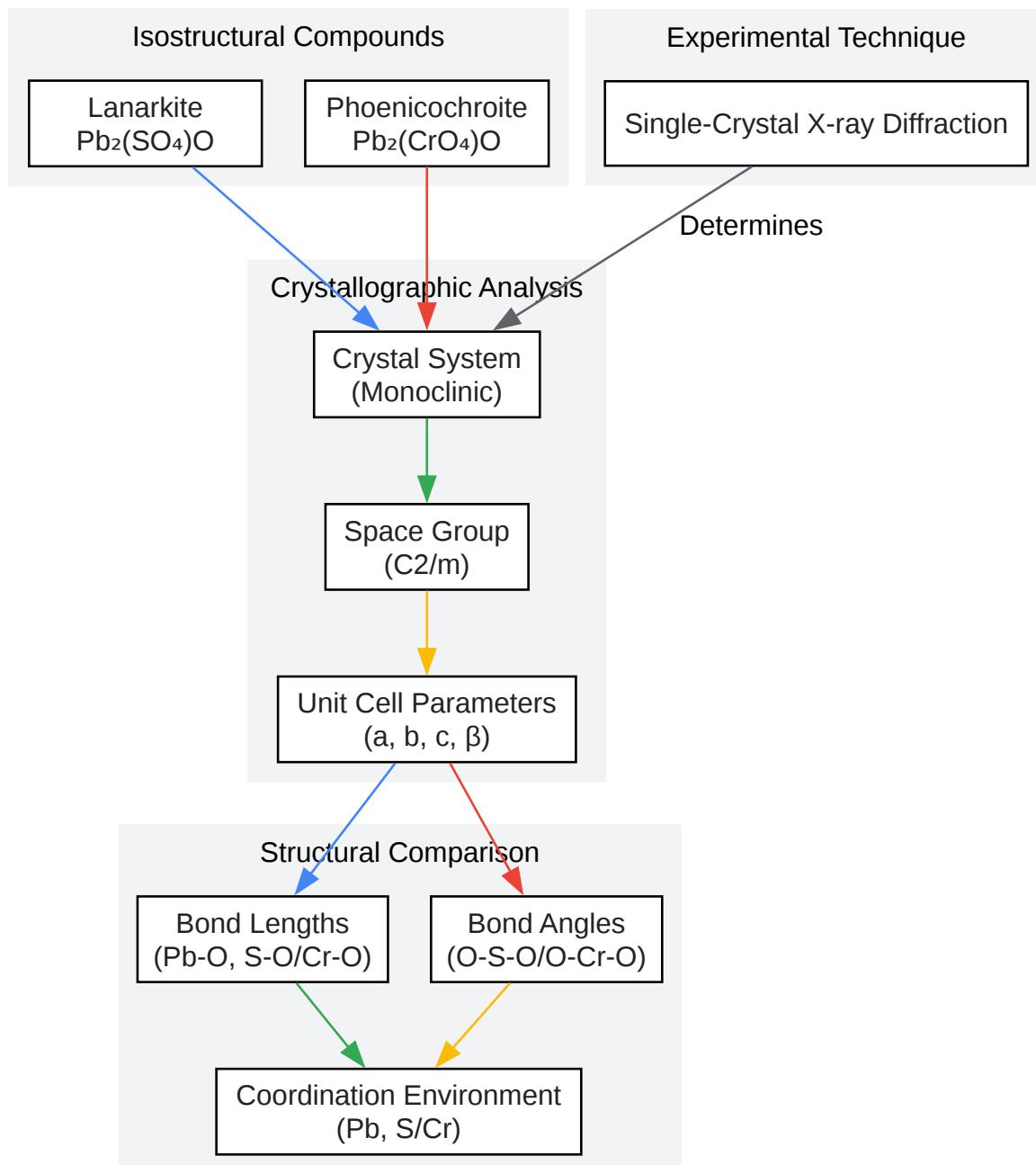
Phoenicochroite Structure Determination

The structure of phoenicochroite was determined by Williams, McLean, and Anthony (1970).[\[4\]](#) The key aspects of their experimental protocol were:

- Sample: Natural phoenicochroite crystals.
- Technique: Single-crystal X-ray diffraction.
- Analysis: The collected diffraction data was used to determine the space group and refine the crystal structure, yielding the unit cell parameters and atomic coordinates.

Logical Workflow for Structural Comparison

The following diagram illustrates the logical flow for comparing the crystal structures of lanarkite and phoenicochroite.

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- To cite this document: BenchChem. [Structural analysis of lanarkite versus its isostructural compound phoenicochroite]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b088974#structural-analysis-of-lanarkite-versus-its-isostructural-compound-phoenicochroite\]](https://www.benchchem.com/product/b088974#structural-analysis-of-lanarkite-versus-its-isostructural-compound-phoenicochroite)

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